molecular formula C24H14ClF6N3O3S B2585751 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide CAS No. 1092346-23-0

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2585751
CAS No.: 1092346-23-0
M. Wt: 573.89
InChI Key: DBSLODWSJVQOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is a high-purity synthetic compound offered for research applications. This molecule features a benzene sulfonamide core structure, a motif often investigated for its potential biological activity, and is substituted with two distinct pyridine rings—one containing a chloro- and trifluoromethyl-group and the other a trifluoromethyl-group. These structural elements, particularly the trifluoromethylpyridine units, are commonly found in compounds studied within agricultural and pharmaceutical development . The presence of the sulfonamide functional group suggests this compound may be of interest for exploring enzyme inhibition pathways . Researchers can leverage this chemical as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening in drug discovery programs. Compounds with similar substructures have been identified as metabolites of known pesticides or studied for their interaction with enzymes such as Fatty-acid amide hydrolase 1 (FAAH) . Furthermore, analogs containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety have been noted for their environmental persistence, a critical factor for environmental fate and toxicology studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF6N3O3S/c25-20-11-16(24(29,30)31)13-33-22(20)37-18-5-7-19(8-6-18)38(35,36)34-17-3-1-2-14(10-17)21-9-4-15(12-32-21)23(26,27)28/h1-13,34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSLODWSJVQOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound. Therefore, the action environment plays a significant role in the compound’s overall effectiveness.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of similar trifluoromethyl pyridine derivatives. For instance, compounds with analogous structures showed moderate to high efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml . The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives with similar functional groups exhibit antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For example, certain trifluoromethyl pyrimidine derivatives demonstrated significant inhibition rates against these fungi, suggesting a promising avenue for agricultural fungicides .

Insecticidal Activity

The insecticidal properties of related compounds have been documented, with some exhibiting effective control over pests such as Mythimna separata and Spodoptera frugiperda. Studies indicate that at concentrations around 500 µg/ml, these compounds can significantly reduce pest populations, making them suitable candidates for development as insecticides .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineConcentration (µg/ml)Efficacy (%)
Compound AAnticancerPC35Moderate
Compound BAntifungalBotrytis cinerea5096.76
Compound CInsecticidalSpodoptera frugiperda500High

Case Studies

  • Anticancer Efficacy : A study conducted on a series of trifluoromethyl pyridine derivatives found that specific modifications to the chemical structure significantly enhanced anticancer activity against multiple cell lines. The study concluded that the presence of the trifluoromethyl group was crucial for biological activity due to its influence on electronic properties and hydrophobicity .
  • Antifungal Testing : In vitro tests on various derivatives showed promising antifungal activities against several plant pathogens. The compounds were tested using a mycelium growth rate method, revealing that some exhibited inhibition rates comparable to established fungicides like tebuconazole .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Bioactivity Relevance
Target Compound Benzene-sulfonamide Dual pyridinyloxy and phenyl-pyridinyl groups Enhanced binding via π-π stacking
7f Pyridine Trifluoromethoxy-benzyloxy, trifluoromethyl Herbicidal activity
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide Benzene-sulfonamide Phenoxy, pyridinylmethyl Potential kinase inhibition

Physicochemical Properties

  • Solubility: Sulfonamide derivatives generally exhibit moderate aqueous solubility, but trifluoromethyl groups increase hydrophobicity.

Table 2: Thermal and Solubility Data

Compound Melting Point (°C) Solubility (mg/mL) Key Influencing Factor
Target Compound N/A N/A Dual pyridine rings
7e 122.1–124.8 Low Nitro group rigidity
7f 73.3–75.1 Moderate Trifluoromethoxy flexibility
CAS: 1427460-72-7 N/A <0.1 (Water) Sulfonamide hydrophobicity

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what challenges arise during its multistep synthesis?

Answer:
The synthesis involves sequential functionalization of pyridine and benzene sulfonamide scaffolds. Key steps include:

  • Chlorination and trifluoromethylation of pyridine rings (e.g., using chlorinating agents like POCl₃ and trifluoromethylation via Ullmann coupling or radical methods) .
  • Nucleophilic aromatic substitution to introduce the sulfonamide group, requiring anhydrous conditions to avoid hydrolysis .
  • Coupling reactions (e.g., Suzuki-Miyaura) to link the pyridine and benzene moieties, with careful control of Pd catalyst loading and temperature to minimize side products .

Challenges:

  • Steric hindrance from trifluoromethyl groups reduces reaction efficiency; microwave-assisted synthesis may improve yields .
  • Purification requires advanced chromatography (e.g., preparative HPLC) due to structural complexity.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and analytical methods:

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm; sulfonamide NH at δ 10–11 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the pyridinyloxy linkage .

Basic: What are the hypothesized biological targets of this compound, and how can its mechanism be tested?

Answer:

  • Hypothesized targets : Bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis .
  • Testing methods :
    • Enzyme inhibition assays : Measure IC₅₀ values using purified PPTases and fluorescent substrates (e.g., malachite green for phosphate release) .
    • MIC testing : Evaluate antibacterial activity against Gram-positive pathogens (e.g., S. aureus) to correlate enzyme inhibition with cellular efficacy .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency against bacterial targets?

Answer:

  • Modify substituents : Replace the 3-chloro group on pyridine with bromo or nitro groups to assess electronic effects on enzyme binding .
  • Trifluoromethyl positioning : Compare activity of 5-(trifluoromethyl)pyridin-2-yl vs. 3-(trifluoromethyl) isomers to determine steric tolerance in the enzyme active site .
  • Sulfonamide bioisosteres : Test carbamate or phosphonamide analogs to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.